molecular formula C25H25FN4O3 B2772220 1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 1010863-51-0

1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2772220
CAS RN: 1010863-51-0
M. Wt: 448.498
InChI Key: CXBAZUMTXMHNND-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H25FN4O3 and its molecular weight is 448.498. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds related to the one are often synthesized and characterized to explore their physical, chemical, and spectral properties. For example, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and its characterization through spectroscopic analyses like FT-IR, NMR, and UV-visible spectroscopy provide foundational knowledge for understanding the molecular structure and reactivity of similar compounds (Singh et al., 2014).

Generation of Structurally Diverse Libraries

The compound may serve as a precursor in the generation of a structurally diverse library of compounds through various chemical reactions. Research on 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, demonstrates its use in alkylation and ring closure reactions to produce a wide array of compounds, including dithiocarbamates, thioethers, and various NH-azoles (Roman, 2013).

Antioxidant, Antitumor, and Antimicrobial Activities

Compounds structurally related to the one described may exhibit significant biological activities, including antioxidant, antitumor, and antimicrobial properties. For instance, the microwave-assisted synthesis of some new pyrazolopyridines and their evaluation for antioxidant, antitumor, and antimicrobial activities highlight the potential therapeutic applications of such compounds (El‐Borai et al., 2013).

Fluorescent Probes for Carbon Dioxide Detection

Similar compounds may function as fluorescent probes with aggregation-enhanced emission features, useful for the real-time monitoring of carbon dioxide levels. This application is critical for environmental monitoring and medical diagnostics (Wang et al., 2015).

Potential Antipsychotic Agents

Research has also explored compounds with similar structures for their potential as antipsychotic agents without interacting with dopamine receptors, offering a novel approach to treating psychiatric disorders (Wise et al., 1987).

properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3/c1-16-20(15-27-30(16)19-7-5-4-6-8-19)23(31)21-22(17-9-11-18(26)12-10-17)29(14-13-28(2)3)25(33)24(21)32/h4-12,15,22,31H,13-14H2,1-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOSUXVFOGVFHW-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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